ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
CAS No.: 923560-07-0
Cat. No.: VC21487202
Molecular Formula: C21H16FNO4S
Molecular Weight: 397.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923560-07-0 |
|---|---|
| Molecular Formula | C21H16FNO4S |
| Molecular Weight | 397.4g/mol |
| IUPAC Name | ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3 |
| Standard InChI Key | COCSZOHROHYKFU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The compound is characterized by the following physicochemical properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 923560-07-0 | |
| Molecular Formula | C₂₁H₁₆FNO₄S | |
| Molecular Weight | 397.4 g/mol | |
| InChI | InChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25 | |
| InChI Key | COCSZOHROHYKFU-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N |
This compound shares structural similarities with other thiochromeno[4,3-b]pyran derivatives, but differs in the specific substitution pattern, particularly in the position of the fluorine atom on the phenyl ring.
Synthesis Methods
Multi-Component Reaction Approaches
The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically employs multi-component reaction (MCR) strategies. A common synthetic route involves the reaction of ethyl acetoacetate, 4-fluorobenzaldehyde, thiourea, and malononitrile in the presence of a catalyst such as piperidine under reflux conditions. This approach offers advantages in terms of synthetic efficiency, as it reduces the number of isolation and purification steps compared to sequential methods.
Catalytic Systems and Reaction Optimization
Recent advancements in the synthesis of this compound have focused on optimizing reaction conditions to improve yield and purity. Various catalytic systems have been explored, including:
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Piperidine in conventional reflux conditions
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Nano-catalysts like nano-Al₂O₃/BF₃/Fe₃O₄ for milder reaction conditions
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Continuous flow reactors for industrial-scale production
These optimizations aim to enhance reaction efficiency by promoting the series of condensation and cyclization steps required for the formation of the thiochromeno[4,3-b]pyran scaffold.
Chemical Reactivity
Functional Group Reactivity
The presence of multiple functional groups in ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate confers diverse reactivity patterns that can be exploited for chemical modifications. Key reactive sites include:
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The amino group at position 2, which can undergo oxidation, acylation, or substitution reactions
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The carbonyl (oxo) group at position 5, which is susceptible to reduction and nucleophilic addition
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The ethyl carboxylate group, which can be hydrolyzed, transesterified, or reduced
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The fluorophenyl moiety, which can participate in aromatic substitution reactions
Common Reaction Types
Based on its structural features, this compound can participate in several reaction types:
| Reaction Type | Reagents | Expected Products | Reactive Site |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂/acid | Nitroso or nitro derivatives | Amino group |
| Reduction | NaBH₄, LiAlH₄ | Alcohol derivatives | Carbonyl group |
| Halogenation | Br₂, Cl₂ | Halogenated derivatives | Aromatic rings |
| Nitration | HNO₃/H₂SO₄ | Nitrated derivatives | Aromatic rings |
| Hydrolysis | NaOH/H₂O, H⁺/H₂O | Carboxylic acid derivative | Ester group |
These reactions provide pathways for the structural modification of the compound, potentially enhancing its biological activities or physicochemical properties.
Biological Activities and Applications
Antitumor Properties
Recent studies have highlighted the potential antitumor properties of compounds containing the thiochromeno[4,3-b]pyran core structure. Research suggests that ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle disruption.
Studies on similar derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanisms of action likely involve:
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Induction of programmed cell death (apoptosis)
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Disruption of cell cycle progression
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Inhibition of specific enzymes involved in cellular metabolism or proliferation
Comparative Analysis with Related Compounds
Structural Analogs
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate belongs to a family of related compounds with varying substitution patterns. A notable structural analog is ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CID 16414123), which differs in the position and number of halogen substituents on the phenyl ring .
Structure-Activity Relationship
Comparative studies between ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate and related compounds provide insights into structure-activity relationships:
| Compound | Structural Differences | Biological Activity | CAS Number |
|---|---|---|---|
| Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | Base compound | Potential anticancer | 923560-07-0 |
| Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | 2-chloro-6-fluorophenyl instead of 4-fluorophenyl | Potential anti-inflammatory | 939894-07-2 |
| Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate | Different heterocyclic scaffold | Antimicrobial properties | Not specified |
The position and nature of substituents on the phenyl ring significantly influence the biological activity profile of these compounds. The 4-fluorophenyl substituent in the target compound appears to confer specific pharmacokinetic properties and binding characteristics that distinguish it from analogs with different substitution patterns .
Analytical Methods and Characterization
Spectroscopic Characterization
Identification and characterization of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information about the hydrogen and carbon framework
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Infrared (IR) Spectroscopy: Identifies functional groups including the amino, carbonyl, and ester moieties
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern
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X-ray Crystallography: Elucidates the three-dimensional structure when crystalline samples are available
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and separation of this compound from reaction mixtures or related substances. The compound's retention behavior on reversed-phase columns provides information about its hydrophobicity and can be used as a parameter for identification.
Future Research Directions
Medicinal Chemistry Applications
The structural complexity and potential biological activities of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate suggest several promising directions for future research:
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Structure optimization to enhance specific biological activities
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Investigation of mechanisms of action at the molecular level
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Development of more efficient synthetic routes with improved yields
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Exploration of potential therapeutic applications beyond anticancer properties
Structure Modification Strategies
Strategic modifications to the base structure could yield derivatives with enhanced properties:
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Substitution of the fluorine atom with other halogens or functional groups
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Modification of the amino group through acylation or alkylation
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Alteration of the ester group to amide or other carbonyl derivatives
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Introduction of additional functional groups to the thiochromeno scaffold
Such modifications could potentially modulate the compound's solubility, bioavailability, and biological activity profile.
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